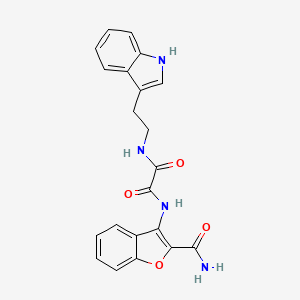

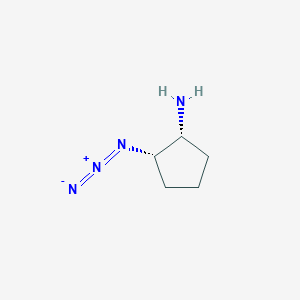

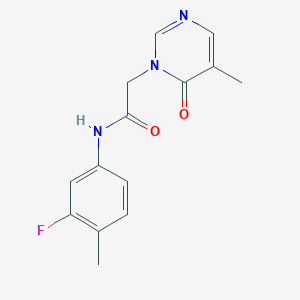

![molecular formula C8H9N3OS B2872442 N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-41-0](/img/structure/B2872442.png)

N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole-5-carboxamides (ITAs). ITAs are a promising class of anti-tuberculosis agents shown to have potent activity in vitro . They target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Synthesis Analysis

The synthesis of a similar compound, “N-(4-(1,1-Dioxidothiomorpholino)-3-fluorobenzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide (ND-11903)”, was described in a study . The method used for ND-11903 could potentially be adapted for the synthesis of “N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide”.Applications De Recherche Scientifique

Antituberculosis Agent

Imidazo[2,1-b]thiazole derivatives have been recognized for their potential as antituberculosis agents. They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these compounds are critical in the development of new TB drugs .

Anticancer Activity

Some novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, which are structurally related to N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide, have shown cytotoxic activity against human cancer cell lines. These compounds are potential inhibitors against specific cancer cells, indicating the importance of the imidazo[2,1-b]thiazole scaffold in anticancer drug design .

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

The imidazo[2,1-b]thiazole scaffold has been utilized to create compounds with inhibitory activity on VEGFR2, a key target in the treatment of cancers. These inhibitors can potentially be more selective and effective against certain cancer cell lines compared to existing treatments .

Anti-Infective Properties

The imidazo[2,1-b]thiazole core structure has been associated with a broad spectrum of pharmacological activities, including antifungal and antibacterial properties. This makes it a valuable scaffold for the development of new anti-infective agents .

Anti-Inflammatory and Antihypertensive Properties

Compounds featuring the imidazo[2,1-b]thiazole moiety have been reported to possess anti-inflammatory and antihypertensive properties. This suggests their potential application in the treatment of chronic inflammatory diseases and hypertension .

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators

The imidazo[2,1-b]thiazole derivatives have been used as CFTR-selective potentiators. These compounds can modulate the function of the CFTR protein, which is crucial for patients with cystic fibrosis .

Propriétés

IUPAC Name |

N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-5-6(7(12)9-2)11-3-4-13-8(11)10-5/h3-4H,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJSFMMKUZUIFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

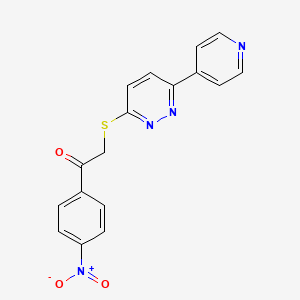

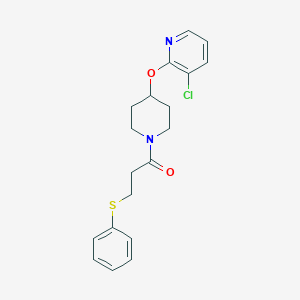

![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)

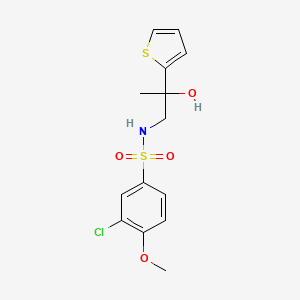

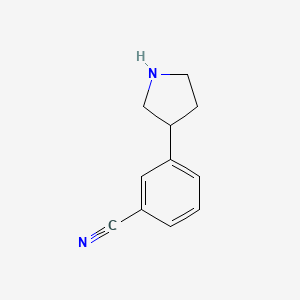

![1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine](/img/structure/B2872362.png)

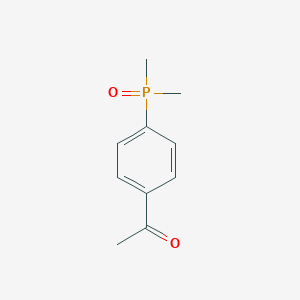

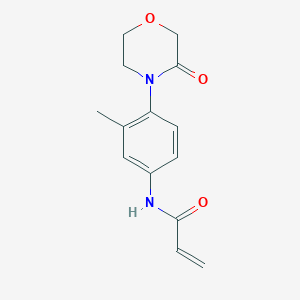

![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)

![4-bromo-N-[4-oxo-2-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]benzamide](/img/structure/B2872381.png)

![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2872382.png)